
Fmoc-HoPro-OH chemical properties and
specifications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fmoc-HoPro-OH

Cat. No.: B2611900 Get Quote

An In-depth Technical Guide to Fmoc-HoPro-OH: Chemical Properties, Synthesis, and

Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-HoPro-OH, or N-(9-Fluorenylmethoxycarbonyl)-L-homoproline, is a proline derivative

that plays a significant role in peptide chemistry and drug discovery. The incorporation of this

unnatural amino acid into peptide sequences can induce specific conformational constraints,

enhancing metabolic stability and modulating biological activity. This technical guide provides a

comprehensive overview of the chemical properties, specifications, and experimental

considerations for the use of Fmoc-HoPro-OH in research and development.

Chemical Properties and Specifications
Fmoc-HoPro-OH is a white to off-white solid powder.[1][2] Its key chemical and physical

properties are summarized in the tables below.

General Properties
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Property Value Reference

CAS Number 86069-86-5 [1][3]

Molecular Formula C₂₁H₂₁NO₄ [1][3]

Molecular Weight 351.40 g/mol [1][3]

Appearance White to off-white solid [1][2]

Technical Specifications
Specification Typical Value Reference

Purity ≥98% [3]

Solubility Soluble in DMSO (50 mg/mL) [1][2]

Storage (Powder)
-20°C for 3 years, 4°C for 2

years
[1][2]

Storage (in Solvent)
-80°C for 6 months, -20°C for 1

month
[1][2]

Experimental Protocols: Solid-Phase Peptide
Synthesis (SPPS)
The use of Fmoc-HoPro-OH in solid-phase peptide synthesis (SPPS) follows the general

principles of Fmoc chemistry. However, due to the larger six-membered ring of homoproline

compared to proline, steric hindrance can make its incorporation more challenging.[3]

Resin Selection and Swelling
Resin Choice: For C-terminal amide peptides, Rink Amide resin is commonly used. For C-

terminal carboxyl peptides, Wang resin is a suitable choice.

Swelling: Before the first amino acid coupling, the resin must be swelled in a suitable solvent,

typically dichloromethane (DCM) or N,N-dimethylformamide (DMF), to ensure optimal

reaction conditions.
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Fmoc Deprotection
The N-terminal Fmoc protecting group is removed to allow for the coupling of the next amino

acid.

Reagent: A 20% solution of piperidine in DMF is the standard reagent for Fmoc deprotection.

Procedure:

Wash the resin with DMF.

Treat the resin with the 20% piperidine/DMF solution for a specified time (e.g., 1 x 1 min

and 1 x 6 min).

Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-

piperidine adduct.

Coupling of Fmoc-HoPro-OH
The carboxyl group of Fmoc-HoPro-OH is activated to facilitate the formation of a peptide

bond with the free amine on the growing peptide chain.

Coupling Reagents: A variety of coupling reagents can be used, such as DIC

(diisopropylcarbodiimide) in the presence of an additive like OxymaPure, or HBTU (O-

(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Procedure:

Dissolve Fmoc-HoPro-OH and the coupling reagents in DMF.

Add the solution to the deprotected resin.

Allow the reaction to proceed for 1-2 hours. Due to potential steric hindrance, a longer

coupling time or a double coupling may be necessary to ensure complete reaction.

Wash the resin with DMF.

Peptide Cleavage and Deprotection
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Once the desired peptide sequence is synthesized, the peptide is cleaved from the resin, and

the side-chain protecting groups are removed.

Cleavage Cocktail: A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA),

water, and a scavenger such as triisopropylsilane (TIS). A typical ratio is TFA/TIS/H₂O

(95:2.5:2.5).

Procedure:

Wash the peptide-resin with DCM and dry it.

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

Filter the resin and collect the filtrate containing the peptide.

Precipitate the peptide by adding cold diethyl ether.

Centrifuge and wash the peptide pellet with cold ether to remove scavengers and

dissolved protecting groups.

Dry the crude peptide.
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General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Biological Relevance and Signaling Pathways
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Proline and its analogs play critical roles in determining the three-dimensional structure of

peptides and proteins. The unique cyclic structure of proline restricts the conformational

flexibility of the peptide backbone, often inducing turns and kinks.[4][5] Homoproline, with its

larger six-membered ring, imposes different conformational constraints compared to the five-

membered ring of proline.[3]

Conformational Effects
The incorporation of homoproline can influence the cis/trans isomerization of the preceding

peptide bond and alter the local backbone conformation. These structural changes can have

profound effects on the biological activity of a peptide by:

Enhancing Receptor Binding Affinity: By pre-organizing the peptide into a conformation that

is favorable for receptor binding.

Increasing Metabolic Stability: The unnatural amino acid can make the peptide more

resistant to degradation by proteases.

Role in Signaling
Proline-rich motifs in proteins are recognized by specific protein domains, such as SH3 (Src

Homology 3) and WW domains, which are crucial components of numerous intracellular

signaling pathways.[6] These interactions mediate a wide range of cellular processes, including

cell proliferation, differentiation, and apoptosis.

Peptides containing proline analogs like homoproline can be designed to either mimic or

disrupt these natural protein-protein interactions. This makes them valuable tools for studying

signaling pathways and as potential therapeutic agents. For example, a homoproline-

containing peptide could be designed to bind to an SH3 domain with higher affinity or specificity

than the natural ligand, thereby modulating the downstream signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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